molecular formula C4H7ClO3 B127132 Chloromethyl Ethyl Carbonate CAS No. 35179-98-7

Chloromethyl Ethyl Carbonate

Cat. No.: B127132
CAS No.: 35179-98-7
M. Wt: 138.55 g/mol
InChI Key: RTFGZMKXMSDULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Chloromethyl Ethyl Carbonate (CEC) is primarily used in organic synthesis . It serves as a key intermediate in the synthesis of various fine chemicals, polymers, and pharmaceuticals . The primary targets of CEC are the molecules or compounds that it reacts with in these synthesis processes.

Mode of Action

CEC interacts with its targets through chemical reactions. For instance, in the chloromethylation of aromatic compounds, CEC, in the presence of a catalyst like zinc iodide, reacts with aromatic hydrocarbons to produce chloromethyl derivatives . The reaction involves the formation of a chloromethyl cation ([ClCH2]+), which is promoted by ZnI2. Electrophilic substitution of the aromatic compound then gives the desired chloromethylated derivative .

Biochemical Pathways

The exact biochemical pathways affected by CEC depend on the specific reactions it is involved in. In the case of chloromethylation of aromatic compounds, CEC plays a crucial role in the formation of chloromethyl derivatives, which can be further transformed into a variety of fine chemicals, polymers, and pharmaceuticals .

Result of Action

The result of CEC’s action is the formation of new compounds through chemical reactions. For example, in the chloromethylation of aromatic compounds, the result is the production of chloromethyl derivatives . These derivatives can be further transformed into a variety of other compounds, serving as key intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl ethyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce ethyl carbonate and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: This reaction is usually performed in the presence of water and a base such as sodium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted carbonates.

    Hydrolysis: The major products are ethyl carbonate and hydrochloric acid.

Comparison with Similar Compounds

Chloromethyl ethyl carbonate can be compared with other similar compounds such as:

    Chloromethyl methyl carbonate: Similar in structure but with a methyl group instead of an ethyl group.

    Chloromethyl propyl carbonate: Contains a propyl group, offering different reactivity and applications.

    Chloromethyl isopropyl carbonate: Features an isopropyl group, providing unique properties for specific uses.

This compound is unique due to its balance of reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

chloromethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGZMKXMSDULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416015
Record name Chloromethyl Ethyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35179-98-7
Record name Chloromethyl ethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35179-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl Ethyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, chloromethyl ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl Ethyl Carbonate
Reactant of Route 2
Reactant of Route 2
Chloromethyl Ethyl Carbonate
Reactant of Route 3
Reactant of Route 3
Chloromethyl Ethyl Carbonate
Reactant of Route 4
Reactant of Route 4
Chloromethyl Ethyl Carbonate
Reactant of Route 5
Reactant of Route 5
Chloromethyl Ethyl Carbonate
Reactant of Route 6
Reactant of Route 6
Chloromethyl Ethyl Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.